molecular formula C9H12N2O3 B14784508 Ethyl 4-amino-6-(hydroxymethyl)picolinate

Ethyl 4-amino-6-(hydroxymethyl)picolinate

Cat. No.: B14784508
M. Wt: 196.20 g/mol
InChI Key: BDYPXQLOPSQEBR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-(hydroxymethyl)picolinate (CAS 2146094-33-7) is a picolinate derivative characterized by an ethyl ester group at the 2-position, an amino group at the 4-position, and a hydroxymethyl substituent at the 6-position of the pyridine ring . This compound is of interest in synthetic chemistry due to its modular structure, which allows for further functionalization at the hydroxymethyl and amino groups.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 4-amino-6-(hydroxymethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(13)8-4-6(10)3-7(5-12)11-8/h3-4,12H,2,5H2,1H3,(H2,10,11)

InChI Key

BDYPXQLOPSQEBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)CO)N

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-amino-6-(hydroxymethyl)picolinate involves several steps. One common method includes the reaction of 4-amino-6-(hydroxymethyl)picolinic acid with ethanol in the presence of a catalyst . The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

Ethyl 4-amino-6-(hydroxymethyl)picolinate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-amino-6-(hydroxymethyl)picolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. For instance, in herbicidal applications, it acts as a synthetic auxin, mimicking natural plant hormones to disrupt plant growth . The compound binds to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in substituent positions, ester groups, or functional groups, impacting physicochemical properties and reactivity. Selected examples include:

Compound Name CAS Number Substituent Variations vs. Target Compound Similarity Score Key Properties/Notes References
Ethyl 4-amino-3,5,6-trichloropicolinate 91867-42-4 Chloro groups at 3,5,6-positions; no hydroxymethyl 0.98 Higher lipophilicity; electron-deficient ring
Methyl 4-amino-6-methoxypicolinate 1443759-42-9 Methoxy at 6-position; methyl ester N/A Electron-donating methoxy; reduced polarity
Ethyl 5-(hydroxymethyl)picolinate 50501-35-4 Hydroxymethyl at 5-position 0.92 Altered electronic effects; lower steric hindrance
Methyl 6-(hydroxymethyl)picolinate 30766-12-2 Methyl ester; hydroxymethyl at 6-position 0.81 Reduced ester chain length; higher solubility
Ethyl 6-(bromomethyl)picolinate 2146095-22-7 Bromomethyl at 6-position N/A Reactive bromine site for further substitution

Notes:

  • Chlorinated Analogues (e.g., 91867-42-4): The presence of electron-withdrawing chlorine atoms increases ring electron deficiency, enhancing susceptibility to nucleophilic aromatic substitution compared to the hydroxymethyl-bearing target compound .
  • Ester Group Variations : Methyl esters (e.g., 30766-12-2) exhibit higher aqueous solubility than ethyl esters due to shorter alkyl chains, while ethyl esters may offer improved metabolic stability .
  • Substituent Position : Moving the hydroxymethyl group from the 6- to 5-position (e.g., 50501-35-4) alters hydrogen-bonding capacity and steric interactions in coordination chemistry .

Physicochemical and Reactivity Differences

  • Lipophilicity : Chlorinated derivatives (e.g., 91867-42-4) are more lipophilic (clogP ~2.5 estimated) than the hydroxymethyl-containing target compound (clogP ~1.2) .
  • Reactivity : The hydroxymethyl group in the target compound enables oxidation to carboxylic acids or esterification, whereas bromomethyl analogues (e.g., 2146095-22-7) are prone to nucleophilic displacement .
  • Thermal Stability : Methoxy-substituted compounds (e.g., 1443759-42-9) exhibit higher thermal stability due to reduced polarity compared to hydroxymethyl derivatives .

Biological Activity

Ethyl 4-amino-6-(hydroxymethyl)picolinate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester group, an amino group at the 4-position, and a hydroxymethyl group at the 6-position of the picolinate ring. This structure gives it distinct chemical reactivity and biological properties.

  • Molecular Formula : C10_{10}H12_{12}N2_{2}O3_{3}
  • Molecular Weight : Approximately 208.22 g/mol

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways is under investigation.

2. Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, potentially leading to inhibition of their activity. This property is particularly relevant in the context of drug design for diseases where enzyme dysregulation plays a critical role.

3. Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The hydroxymethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function.
  • Hydrogen Bonding : The amino group can participate in hydrogen bonding with active sites on enzymes, enhancing binding affinity and specificity.
  • Molecular Docking Studies : Computational studies have elucidated the interactions between this compound and various biological targets, providing insights into its binding mechanisms and potential therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Study ReferenceFindings
Demonstrated antibacterial activity against E. coli and S. aureus with MIC values indicating significant potency.
Investigated enzyme inhibition properties, showing promising results against α-glucosidase, which is relevant for diabetes management.
Reported antioxidant capacity through DPPH scavenging assays, suggesting potential use in formulations targeting oxidative stress-related conditions.

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